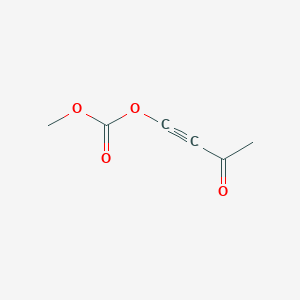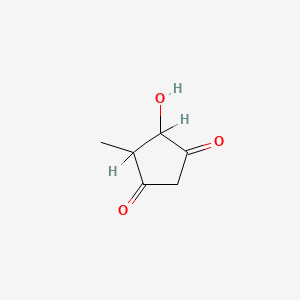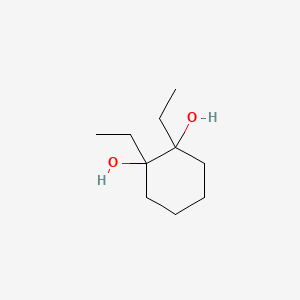
1,2-Diethyl-1,2-cyclohexanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-1,2-cyclohexanediol is an organic compound that belongs to the class of cyclohexanediols It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1,2-cyclohexanediol can be synthesized through several methods. One common approach involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. Another method is the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidizing agent . These reactions are typically carried out under solvent-free conditions to promote green chemistry practices.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites such as H-Beta and H-ZSM-5 have been shown to be effective in catalyzing the hydrolysis of cyclohexene oxide, achieving high yields and selectivity . The use of solid acid catalysts is preferred due to their recyclability and lower environmental impact compared to liquid acid catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,2-Diethyl-1,2-cyclohexanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-1,2-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanediol: A similar compound with hydroxyl groups but without ethyl substitutions.
1,2-Dimethylcyclohexane: Contains methyl groups instead of ethyl groups.
1,2-Dichlorocyclohexane: Substituted with chlorine atoms instead of hydroxyl groups.
Uniqueness
1,2-Diethyl-1,2-cyclohexanediol is unique due to the presence of ethyl groups, which influence its chemical reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interactions with other molecules, making it distinct from other cyclohexanediols .
Propiedades
Número CAS |
56363-86-1 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
1,2-diethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-3-9(11)7-5-6-8-10(9,12)4-2/h11-12H,3-8H2,1-2H3 |
Clave InChI |
JJIXKFVINMACKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
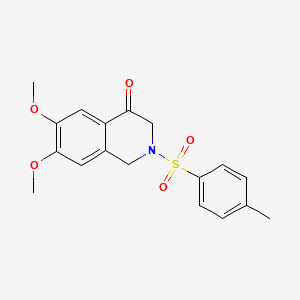

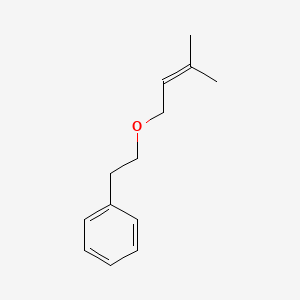
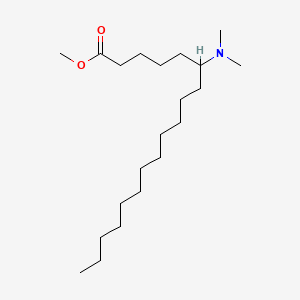
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
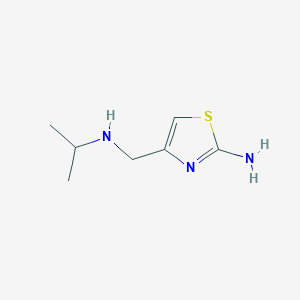
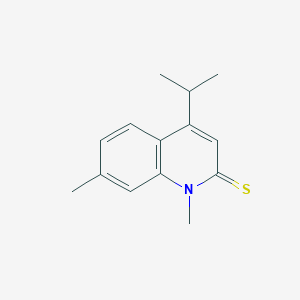
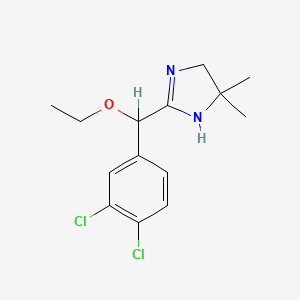
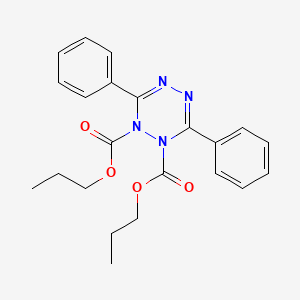
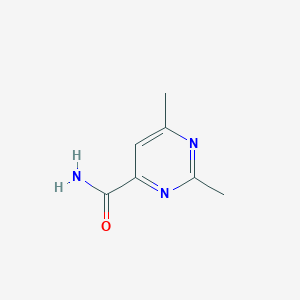
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
